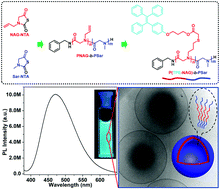Polymersomes with aggregation-induced emission based on amphiphilic block copolypeptoids†
Chemical Communications Pub Date: 2019-10-15 DOI: 10.1039/C9CC07501A
Abstract
Biocompatible polymersomes are prepared from amphiphilic block copolypeptoids with aggregation-induced emission, where the hydrophobic block P(TPE-NAG) is a tetraphenylethylene (TPE)-modified poly(N-allylglycine) and the hydrophilic block is polysarcosine. These nanoparticles are non-cytotoxic and show strong fluorescence emission in aqueous solution.


Recommended Literature
- [1] On the development of a proton conducting solid polymer electrolyte using poly(ethylene oxide)†
- [2] High throughput MS techniques for caviar lipidomics
- [3] Steric hindrance effect on the thermo- and photo-responsive properties of pyrene-based polymers†
- [4] The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols†‡
- [5] p/n-Polarity of thiophene oligomers in photovoltaic cells: role of molecular vs. supramolecular properties†
- [6] Back cover
- [7] Three N-stabilized rhodamine-based fluorescent probes for Al3+via Al3+-promoted hydrolysis of Schiff bases†
- [8] Enhanced performance of the catalytic conversion of allyl alcohol to 3-hydroxypropionic acid using bimetallic gold catalysts
- [9] One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O–H bonds†
- [10] Contents pages

Journal Name:Chemical Communications
Research Products
-
CAS no.: 165253-31-6
-
CAS no.: 169555-93-5









